4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole
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Overview
Description
4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family. This compound is characterized by the presence of an azidomethyl group, a methoxyphenyl group, and a methyl group attached to the oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the azidomethyl group and the methoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole undergoes various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form different functional groups.
Reduction: The azide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azidomethyl group can lead to the formation of aldehydes or carboxylic acids, while reduction can yield primary amines.
Scientific Research Applications
4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole rings. This property is exploited in various applications, including drug development and material science.
Comparison with Similar Compounds
Similar Compounds
- 4-(Azidomethyl)-2-phenyl-5-methyl-1,3-oxazole
- 4-(Azidomethyl)-2-(4-hydroxyphenyl)-5-methyl-1,3-oxazole
- 4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole
Uniqueness
4-(Azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-(azidomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-8-11(7-14-16-13)15-12(18-8)9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUICLZTHJZNOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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